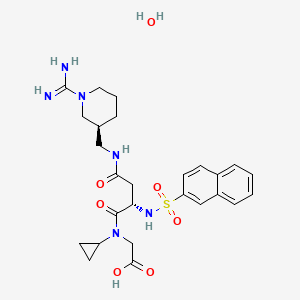
核苷嗪
描述
核苷嗪是一种小分子化合物,以其强大的抗病毒活性而闻名,特别是针对甲型流感病毒。它的作用机制是靶向病毒的核蛋白,导致其聚集,从而抑制病毒复制。 由于其作为抗流感感染治疗剂的潜力,这种化合物已引起广泛关注 .
科学研究应用
核苷嗪在科学研究中具有广泛的应用:
化学: 它作为研究抗病毒剂合成和修饰的模型化合物。
生物学: 核苷嗪用于研究病毒复制机制以及核蛋白在流感病毒中的作用。
医学: 其强大的抗病毒活性使其成为开发新型流感治疗方法的候选药物。
作用机制
核苷嗪通过靶向流感病毒的核蛋白发挥作用。它诱导核蛋白聚集,阻止其在病毒复制中的正常功能。这种聚集破坏了病毒 RNA 的正常包装,从而抑制了病毒的复制周期。 所涉及的分子靶标包括核蛋白和相关的病毒复制机制 .
类似化合物:
FA-2: 一种核苷嗪类似物,也靶向核蛋白,但具有不同的结构修饰。
奥司他韦: 一种神经氨酸酶抑制剂,用于治疗流感,但其作用机制不同。
扎那米韦: 另一种与奥司他韦具有类似功能的神经氨酸酶抑制剂 .
独特性: 核苷嗪的作用机制是独一无二的,因为它直接靶向流感病毒的核蛋白,导致其聚集。这不同于奥司他韦和扎那米韦等神经氨酸酶抑制剂,它们抑制不同的病毒酶。 核苷嗪诱导核蛋白聚集的能力使其成为抗病毒研究和潜在治疗开发中的宝贵工具 .
生化分析
Biochemical Properties
Nucleozin plays a crucial role in biochemical reactions by interacting with the viral nucleoprotein, a key component in the replication of influenza A virus. The compound binds to the nucleoprotein, preventing its accumulation in the nucleus and thereby inhibiting viral replication . Nucleozin’s interaction with the nucleoprotein is highly specific, making it an effective antiviral agent. Additionally, Nucleozin has been shown to interact with other biomolecules involved in the viral life cycle, further enhancing its antiviral properties .
Cellular Effects
Nucleozin exerts significant effects on various types of cells and cellular processes. In infected cells, Nucleozin disrupts the normal function of the viral nucleoprotein, leading to a halt in viral replication. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the inhibition of viral spread . Nucleozin’s impact on cell function is primarily observed in cells infected with influenza A virus, where it effectively reduces viral load and prevents the progression of infection .
Molecular Mechanism
The molecular mechanism of Nucleozin involves its binding to the viral nucleoprotein, which is essential for the replication of influenza A virus. By binding to the nucleoprotein, Nucleozin prevents its accumulation in the nucleus, thereby inhibiting the formation of viral ribonucleoprotein complexes . This inhibition disrupts the viral replication process, leading to a reduction in viral load. Additionally, Nucleozin has been shown to induce conformational changes in the nucleoprotein, further preventing its interaction with other viral components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nucleozin have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antiviral activity for extended periods . Prolonged exposure to Nucleozin can lead to the degradation of the compound, resulting in a decrease in its effectiveness. Long-term studies have shown that Nucleozin can have lasting effects on cellular function, with continued inhibition of viral replication observed even after the compound has degraded .
Dosage Effects in Animal Models
The effects of Nucleozin vary with different dosages in animal models. At lower doses, Nucleozin effectively inhibits viral replication without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and adverse reactions . Threshold effects have been observed, where a minimum concentration of Nucleozin is required to achieve antiviral activity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Nucleozin is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its antiviral activity. The compound is metabolized by cellular enzymes, leading to the formation of active metabolites that contribute to its antiviral properties . Nucleozin’s interaction with metabolic pathways can affect metabolic flux and alter metabolite levels, further influencing its effectiveness as an antiviral agent .
Transport and Distribution
Within cells and tissues, Nucleozin is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Nucleozin’s localization and accumulation within specific cellular compartments are crucial for its antiviral activity. The compound’s distribution can affect its concentration at the site of infection, influencing its overall effectiveness .
Subcellular Localization
Nucleozin’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments within the cell, where it exerts its antiviral effects . Targeting signals and post-translational modifications guide Nucleozin to the nucleus, where it interacts with the viral nucleoprotein. This precise localization is essential for Nucleozin’s ability to inhibit viral replication and prevent the spread of infection .
准备方法
合成路线和反应条件: 核苷嗪及其衍生物通常通过一系列涉及哌嗪和芳香族化合物的化学反应合成。一种常见的合成路线涉及钯催化的偶联反应。 例如,通过将哌嗪与各种芳环偶联,合成了一系列核苷嗪衍生物 .
工业生产方法: 核苷嗪的工业生产涉及将实验室合成方法放大。这包括优化反应条件,如温度、压力和溶剂体系,以确保高产率和纯度。 连续流动反应器和自动化合成平台的使用可以进一步提高生产效率 .
化学反应分析
反应类型: 核苷嗪经历各种化学反应,包括:
氧化: 核苷嗪可以在特定条件下氧化形成氧化衍生物。
还原: 还原反应可以改变核苷嗪上的官能团,可能改变其生物活性。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
相似化合物的比较
FA-2: A nucleozin analog that also targets the nucleoprotein but with different structural modifications.
Oseltamivir: A neuraminidase inhibitor used to treat influenza, but with a different mechanism of action.
Zanamivir: Another neuraminidase inhibitor with a similar function to oseltamivir .
Uniqueness: Nucleozin is unique in its mechanism of action, as it directly targets the nucleoprotein of the influenza virus, causing its aggregation. This is distinct from neuraminidase inhibitors like oseltamivir and zanamivir, which inhibit a different viral enzyme. The ability of nucleozin to induce nucleoprotein aggregation makes it a valuable tool in antiviral research and potential therapeutic development .
属性
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)15-5-3-2-4-6-15)21(27)25-11-9-24(10-12-25)18-8-7-16(26(28)29)13-17(18)22/h2-8,13H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXBJAPOSQSWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386481 | |
| Record name | Nucleozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341001-38-5 | |
| Record name | Nucleozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 341001-38-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















